1-fluoro-6-azaspiro[2.5]octane hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2648948-00-7 |
|---|---|
Molecular Formula |
C7H13ClFN |
Molecular Weight |
165.63 g/mol |
IUPAC Name |
2-fluoro-6-azaspiro[2.5]octane;hydrochloride |
InChI |
InChI=1S/C7H12FN.ClH/c8-6-5-7(6)1-3-9-4-2-7;/h6,9H,1-5H2;1H |
InChI Key |
HVQLLUCGQLNNEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC2F.Cl |
Purity |
95 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 1 Fluoro 6 Azaspiro 2.5 Octane Hydrochloride and Its Derivatives
Strategies for the Construction of the Azaspiro[2.5]octane Core
The formation of the spirocyclic core of 6-azaspiro[2.5]octane is a critical step in the synthesis of the target molecule. Various strategies have been developed to construct this framework, primarily involving ring-closing reactions and other cyclization approaches.
Ring-Closing Reactions and Cyclization Approaches to Spirocycles
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of unsaturated cyclic and spirocyclic systems. researchgate.netdrughunter.com This method typically involves the use of ruthenium-based catalysts to facilitate the intramolecular cyclization of a diene precursor. For the synthesis of the 6-azaspiro[2.5]octane core, a suitably substituted piperidine (B6355638) derivative bearing two vocationally-disposed alkenyl chains could be employed. Subsequent reduction of the resulting double bond would afford the saturated spirocyclic system. The efficiency of RCM can be influenced by factors such as catalyst choice, solvent, and temperature. academie-sciences.fr
Another prominent approach involves intramolecular cyclization reactions. For instance, the intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines has been utilized to create spiro[indoline-2,3'-piperidine] derivatives, showcasing a method to form spirocyclic piperidines. researchgate.net While not a direct synthesis of the azaspiro[2.5]octane core, the principles of intramolecular C-N bond formation are applicable.
Additionally, annulation strategies have been successfully employed for the synthesis of azaspiro[3.4]octane, demonstrating the feasibility of constructing the azaspirocycle through the sequential formation of each ring. chemrxiv.org Such strategies often rely on readily available starting materials and conventional chemical transformations.
The following table summarizes various cyclization strategies applicable to the synthesis of spirocycles:
| Cyclization Strategy | Key Features | Potential Application for Azaspiro[2.5]octane |
| Ring-Closing Metathesis (RCM) | Utilizes ruthenium catalysts to form cyclic alkenes from dienes. | Cyclization of a piperidine precursor with two vinyl groups to form the spirocyclic core after reduction. |
| Intramolecular C-N Bond Formation | Employs methods like the Buchwald-Hartwig amination for ring closure. | Cyclization of a suitably functionalized cyclopropylmethylamine derivative onto a piperidine precursor. |
| Annulation Strategies | Stepwise construction of the spirocyclic rings. | Sequential formation of the cyclopropane (B1198618) and piperidine rings onto a common carbon center. |
Stereoselective Synthesis of the Azaspiro[2.5]octane Framework
Control of stereochemistry is paramount in the synthesis of bioactive molecules. The stereoselective synthesis of the azaspiro[2.5]octane framework can be achieved through several methods. Asymmetric cyclopropanation of vinyl-substituted piperidines represents a direct approach to introduce chirality at the spirocenter. researchgate.net The use of chiral catalysts, such as those based on rhodium or copper, can facilitate the enantioselective addition of a carbene to the double bond, thereby establishing the desired stereochemistry of the cyclopropane ring. organic-chemistry.org
Enzymatic methods also offer a powerful avenue for stereoselective synthesis. For example, a stereodivergent carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles, yielding various azaspiro[2.y]alkanes with high diastereo- and enantioselectivity. chemrxiv.org Such biocatalytic approaches can provide access to all possible stereoisomers of the desired product.
Enantioselective Synthesis of Chiral 1-Fluoro-6-azaspiro[2.5]octane Hydrochloride
The direct enantioselective synthesis of the target molecule, this compound, requires careful planning to introduce both the fluorine atom and the chiral center with high stereocontrol. One potential strategy involves the asymmetric fluorination of a pre-formed spirocyclic precursor. Chiral catalysts, such as certain transition metal complexes or organocatalysts, can be employed to direct the approach of an electrophilic fluorinating agent to one face of the molecule, leading to an enantioenriched product. rsc.orgrsc.org
Alternatively, a chiral building block approach can be utilized. This would involve starting with an enantiomerically pure precursor that already contains the desired stereocenter. For instance, the synthesis could commence from a chiral cyclopropanol (B106826) derivative, which is then elaborated to construct the piperidine ring.
A summary of potential enantioselective strategies is presented below:
| Strategy | Description | Key Considerations |
| Asymmetric Fluorination | Introduction of fluorine onto a prochiral spirocyclic precursor using a chiral catalyst. | Catalyst selection, substrate control, and reaction conditions are crucial for high enantioselectivity. |
| Chiral Building Block Synthesis | Starting the synthesis from an enantiomerically pure material. | Availability of the chiral starting material and retention of stereochemistry throughout the synthetic sequence. |
| Enzymatic Resolution | Separation of a racemic mixture of the final product or a key intermediate using enzymes. | Identification of a suitable enzyme and optimization of the resolution conditions. |
Fluorination Methodologies for Introduction of C-F Bond at the Spirocenter
The introduction of a fluorine atom at the spirocenter (C1 position) of the 6-azaspiro[2.5]octane core is a key transformation. Both electrophilic and nucleophilic fluorination methods can be considered for this purpose.
Electrophilic Fluorination Approaches Utilizing Spirocyclic Precursors
Electrophilic fluorination is a common method for introducing fluorine into organic molecules and involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org For the synthesis of 1-fluoro-6-azaspiro[2.5]octane, a suitable precursor would be a spirocyclic enolate or a similar nucleophilic species derived from a ketone precursor.
Commonly used electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgnih.gov The choice of reagent and reaction conditions can influence the yield and selectivity of the fluorination step. The reaction mechanism is thought to proceed through either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org
The following table lists some common electrophilic fluorinating agents:
| Reagent | Abbreviation | Key Characteristics |
| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, relatively stable, and commercially available. |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, commercially available salt. |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective fluorinating agent, synthesized from the corresponding disulfonic acid. |
Nucleophilic Fluorination Approaches in Azaspiro[2.5]octane Systems
Nucleophilic fluorination offers an alternative strategy for the introduction of the C-F bond. This approach typically involves the displacement of a leaving group at the desired position by a fluoride (B91410) ion. ucla.edu A suitable precursor for the synthesis of 1-fluoro-6-azaspiro[2.5]octane via this method would be a 1-hydroxy-6-azaspiro[2.5]octane derivative. The hydroxyl group can be activated by conversion to a good leaving group, such as a tosylate or mesylate, which is then displaced by a fluoride source like potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF). rsc.org
Challenges in nucleophilic fluorination often include the low nucleophilicity and high basicity of the fluoride ion, which can lead to competing elimination reactions. The choice of solvent and the nature of the fluoride salt are critical for achieving a successful substitution reaction. ucla.edu
Application of Advanced Fluorinating Reagents and Their Selectivity
The introduction of a fluorine atom into a specific position within a complex molecule is a significant challenge in organic synthesis. mdpi.com Historically, reagents like molecular fluorine (F₂) were used, but their high reactivity, toxicity, and corrosiveness necessitate specialized equipment and handling. nih.gov The development of safer, more selective, and easier-to-handle electrophilic N-F fluorinating agents has revolutionized the field. nih.govrsc.org
For a substrate like the 6-azaspiro[2.5]octane precursor, the key challenge is the selective monofluorination at the C1 position of the cyclopropane ring. Advanced reagents are essential to avoid side reactions and ensure high yields. Among the most versatile and widely used modern electrophilic fluorinating agents are Selectfluor® and N-fluorobenzenesulfonimide (NFSI). mdpi.comscilit.com
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a crystalline solid that is stable in air and moisture, offering significant operational simplicity. mdpi.compharmtech.com Its reactivity stems from the electrophilic N-F bond. In the synthesis of fluorinated spirocycles, Selectfluor® can be used in transition-metal-catalyzed, organocatalyzed, or photoredox-catalyzed reactions to achieve high site-selectivity. mdpi.comscilit.com For instance, the fluorination of an enolate precursor of the spirocyclic ketone can be precisely controlled to yield the desired monofluorinated product. mdpi.com
N-Fluorobenzenesulfonimide (NFSI) is another powerful and stable solid fluorinating agent. It is often used for the fluorination of carbanions, enolates, and electron-rich aromatic systems. The selectivity of NFSI can be tuned by the choice of catalyst and reaction conditions, enabling stereoselective fluorination in the presence of chiral catalysts.
The choice of fluorinating agent and reaction conditions is paramount to achieving the desired regioselectivity and stereoselectivity, preventing over-fluorination, and ensuring compatibility with other functional groups in the molecule. mdpi.com
Table 1: Comparison of Advanced Electrophilic Fluorinating Reagents
| Reagent | Acronym | Physical Form | Key Advantages | Typical Substrates |
|---|---|---|---|---|
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Crystalline Solid | High stability (air/moisture), operational simplicity, broad functional group tolerance. mdpi.com | Enolates, silyl (B83357) enol ethers, electron-rich arenes. |
| N-Fluorobenzenesulfonimide | NFSI | Crystalline Solid | High thermal stability, effective for a wide range of substrates. | Carbanions, organometallics, activated C-H bonds. |
| (Diethylamino)difluorosulfonium tetrafluoroborate | XtalFluor-E® | Crystalline Solid | Enhanced thermal stability compared to DAST, easy to handle. pharmtech.compharmtech.com | Alcohols, aldehydes, ketones (for deoxofluorination). |
Derivatization and Functionalization Strategies for this compound
Once the core structure of 1-fluoro-6-azaspiro[2.5]octane is synthesized, its properties can be further modified through derivatization. The molecule offers several sites for functionalization, primarily the spirocyclic nitrogen atom and the cyclopropane ring.
The secondary amine of the 6-azaspiro[2.5]octane core is a versatile handle for introducing a wide array of functional groups. Standard organic transformations can be employed to modify this position, allowing for the exploration of structure-activity relationships (SAR) in medicinal chemistry contexts. nih.govresearchgate.net Common modifications include:
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, derivatives like 1,1-difluoro-N-(thiophen-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide have been synthesized for research purposes. evitachem.com
N-Alkylation: Introduction of alkyl groups via reductive amination with aldehydes or ketones, or through nucleophilic substitution with alkyl halides.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to attach aryl or heteroaryl moieties.
Urea (B33335) and Carboxamide Formation: Reaction with isocyanates or carbamoyl (B1232498) chlorides to generate urea or carbamate (B1207046) derivatives, which are common functional groups in bioactive molecules. researchgate.net
The cyclopropane ring, while generally stable, possesses unique electronic properties and ring strain that can be exploited for further functionalization. rsc.org The presence of the fluorine atom at C1 already modifies the ring's reactivity. Further functionalization is challenging but can be envisioned through several advanced methods:
C-H Activation/Functionalization: Transition-metal-catalyzed C-H activation could potentially be used to introduce new substituents at the C2 or C3 positions of the cyclopropane ring, although directing this reaction with high regioselectivity would be a significant challenge.
Radical Chemistry: Modern photoredox catalysis can generate radical intermediates that enable the formation of new C-C or C-heteroatom bonds on the cyclopropane ring. psu.edu
Ring-Opening Reactions: Under certain conditions (e.g., with strong acids or specific transition metal catalysts), the strained cyclopropane ring can undergo ring-opening, providing a pathway to different piperidine-based scaffolds.
The development of methods to selectively functionalize the cyclopropane ring of this specific scaffold remains an area for future research.
Achieving selective functionalization at one site without affecting another is a cornerstone of complex molecule synthesis. In the context of 1-fluoro-6-azaspiro[2.5]octane, the distinct reactivity of the nitrogen atom and the cyclopropane ring allows for regioselective modifications.
For instance, the nitrogen atom can be readily functionalized under basic or neutral conditions that leave the relatively inert C-H and C-C bonds of the cyclopropane ring untouched. Conversely, to functionalize the cyclopropane ring, the more nucleophilic and reactive nitrogen atom would likely need to be protected. A common strategy is the use of a tert-butyloxycarbonyl (Boc) protecting group, which converts the amine into a less reactive carbamate. This protecting group is stable to many reaction conditions but can be easily removed later with acid. This orthogonal protection strategy would allow for the exploration of cyclopropane functionalization chemistry without interference from the nitrogen atom.
Process Chemistry Considerations and Scalable Synthesis for Research Quantities
Transitioning a synthetic route from a small-scale laboratory preparation to a larger, scalable process for producing research quantities (grams to kilograms) requires careful consideration of several factors. The primary goals are to ensure safety, efficiency, cost-effectiveness, and reproducibility.
For the synthesis of this compound, key considerations include:
Reagent Selection: Avoiding highly toxic, explosive, or difficult-to-handle reagents is critical. The use of solid, stable fluorinating agents like Selectfluor® or XtalFluor-E® is highly advantageous over gaseous fluorine or other hazardous materials. pharmtech.compharmtech.com
Reaction Conditions: Reactions that proceed at or near ambient temperature and pressure are preferred over those requiring cryogenic temperatures or high pressures, as the latter require specialized and costly equipment.
Purification Methods: Reliance on column chromatography for purification is often a bottleneck in scaling up. Developing routes that yield products of high purity through crystallization, distillation, or extraction is highly desirable.
Process Safety: A thorough safety assessment of each step is required to identify potential hazards, such as exothermic reactions or the formation of toxic byproducts.
Continuous Flow Synthesis: Modern flow chemistry offers significant advantages for scalability and safety, particularly for hazardous reactions. researchgate.net By performing reactions in a microreactor system, heat and mass transfer are precisely controlled, minimizing risks associated with exotherms and allowing for safe handling of reactive intermediates. This approach could be particularly beneficial for the fluorination step. researchgate.net
Iii. Spectroscopic and Stereochemical Characterization of 1 Fluoro 6 Azaspiro 2.5 Octane Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A multi-faceted approach utilizing ¹H, ¹³C, ¹⁹F, and various 2D NMR techniques would be essential to unambiguously define the constitution, connectivity, and stereochemistry of 1-fluoro-6-azaspiro[2.5]octane hydrochloride.
The ¹H NMR spectrum is anticipated to be complex due to the rigid spirocyclic system and the presence of the electronegative fluorine atom. The protonated nitrogen in the hydrochloride salt would further influence the chemical shifts of adjacent protons.
Key expected features include:
Cyclopropane (B1198618) Protons: The protons on the cyclopropane ring are expected to resonate in the upfield region of the spectrum, typically between 0.5 and 2.0 ppm. dtic.mil The proton on the same carbon as the fluorine atom (H-1) would be significantly deshielded and shifted downfield.
Piperidine (B6355638) Protons: The protons on the six-membered piperidine ring would appear as a series of multiplets, likely in the range of 1.5 to 3.5 ppm. Protons alpha to the positively charged nitrogen atom (at C-5 and C-7) would be the most downfield in this system.
Fluorine Coupling: The fluorine atom will couple with adjacent protons, leading to characteristic splitting patterns. A large geminal coupling (²JHF) would be expected for the proton at C-1, and smaller vicinal couplings (³JHF) would affect the protons at C-2. These couplings are invaluable for confirming the position of the fluorine substituent.
Hypothetical ¹H NMR Data Table for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-1 | 4.5 - 5.0 | ddd | ²JHF ≈ 45-55, ³JHH, ³JHH |
| H-2 (cis to F) | 1.0 - 1.5 | m | |
| H-2 (trans to F) | 0.8 - 1.3 | m | |
| H-4 | 1.8 - 2.2 | m | |
| H-5 | 3.0 - 3.5 | m | |
| H-7 | 3.0 - 3.5 | m | |
| H-8 | 1.6 - 2.0 | m |
Note: This table presents hypothetical data based on known chemical shift ranges and coupling constants for similar structural motifs. Actual experimental values may vary.
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Due to the molecule's asymmetry, seven distinct carbon signals are expected.
Key expected features include:
Fluorinated Carbon (C-1): The most notable feature would be the signal for the carbon directly attached to the fluorine atom. This carbon is expected to be significantly deshielded, appearing far downfield (typically 80-100 ppm) and exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 160-250 Hz. nih.gov
Spiro Carbon (C-3): The quaternary spiro carbon, linking the two rings, would likely appear as a sharp singlet in a distinct region of the spectrum.
Cyclopropane Carbons: The other cyclopropane carbon (C-2) would resonate at a much higher field (upfield), characteristic of strained three-membered rings, typically between 5 and 20 ppm. docbrown.info It would also show a two-bond coupling to fluorine (²JCF).
Piperidine Carbons: The carbons of the piperidine ring (C-4, C-5, C-7, C-8) would appear in the typical aliphatic region, with C-5 and C-7 being shifted slightly downfield due to the adjacent nitrogen atom.
Hypothetical ¹³C NMR Data Table for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
|---|---|---|
| C-1 | 85 - 95 | ¹J ≈ 180 - 220 |
| C-2 | 10 - 20 | ²J ≈ 15 - 25 |
| C-3 | 25 - 35 | ³J ≈ 2 - 8 |
| C-4 | 20 - 30 | |
| C-5 | 45 - 55 | |
| C-7 | 45 - 55 |
Note: This table presents hypothetical data based on established principles. Actual experimental values may vary.
¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum.
The chemical shift of this resonance would provide insight into the electronic environment of the fluorine atom. biophysics.org The signal would be split into a complex multiplet due to couplings to the geminal proton (H-1) and the vicinal protons (H-2), confirming its position on the cyclopropane ring. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying and quantifying fluorinated compounds. thermofisher.comdiva-portal.org
While 1D NMR spectra provide foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure. libretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (H-H) coupling networks. It would be used to trace the connectivity of protons within the piperidine ring and, separately, the protons on the cyclopropane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org It would be used to definitively assign each carbon signal based on the already established proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is critical for establishing connectivity across quaternary centers. In this molecule, it would show correlations from the cyclopropane protons to the spiro carbon (C-3) and from the piperidine protons (H-4 and H-8) to the spiro carbon, thus unequivocally linking the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. NOESY would be crucial for determining the relative stereochemistry of the molecule, for instance, by showing spatial proximity between the fluorine atom (via its coupled protons) and specific protons on the piperidine ring, which would help define the conformation of the six-membered ring.
The piperidine ring in the 6-azaspiro[2.5]octane system is not planar and is expected to exist predominantly in a chair conformation. This chair conformation can undergo a ring-flipping process, interconverting between two equivalent chair forms.
Dynamic NMR studies, which involve recording NMR spectra at different temperatures, could be used to study this conformational exchange. unibas.it At room temperature, this exchange might be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. Upon cooling, the rate of exchange would decrease. If the temperature is lowered sufficiently to the coalescence point and below, separate signals for the axial and equatorial protons on the piperidine ring would be observed. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the chair-flipping process can be calculated, providing valuable insight into the conformational flexibility and stability of the molecule. unibas.it
Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination (e.g., Circular Dichroism)
The C-1 carbon atom of this compound is a stereocenter, meaning the compound is chiral and can exist as a pair of enantiomers ((1R)- and (1S)-isomers).
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is the primary method for studying chiral molecules. nih.gov CD measures the differential absorption of left and right circularly polarized light.
Enantiomeric Excess (ee): While NMR with a chiral solvating agent can be used to determine enantiomeric excess, CD spectroscopy provides a qualitative confirmation of chirality. A sample containing a non-racemic mixture of enantiomers will exhibit a CD spectrum, whereas a racemic mixture will be CD-silent.
Absolute Configuration: The absolute configuration of the enantiomers can be determined by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum. Quantum chemical calculations are used to predict the CD spectra for both the R and S enantiomers. A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the chiral center. rsc.org This is a powerful, non-destructive method for stereochemical assignment.
Despite a comprehensive search, specific experimental data on the X-ray crystallography and vibrational spectroscopy of this compound is not available in the public domain. Searches for crystallographic databases, peer-reviewed journals, and spectroscopic libraries did not yield specific results for this particular compound.
The search results did identify data for structurally related compounds, such as 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride and other derivatives. However, in strict adherence to the user's request to focus solely on "this compound," this information cannot be used to generate the requested article.
Therefore, the following sections on X-ray crystallography and vibrational spectroscopy cannot be completed with the required detailed research findings and data tables. Should such data become publicly available in the future, this article can be updated accordingly.
Iv. Chemical Reactivity and Mechanistic Studies of 1 Fluoro 6 Azaspiro 2.5 Octane Hydrochloride
Reactivity Profile of the Azaspiro[2.5]octane Ring System
The 6-azaspiro[2.5]octane scaffold is characterized by a piperidine (B6355638) ring fused spirocyclically to a cyclopropane (B1198618) ring. The significant ring strain of the cyclopropane moiety, with C-C-C bond angles constrained to approximately 60° instead of the ideal 109.5°, renders this part of the molecule susceptible to reactions that relieve this strain. wikipedia.orglibretexts.org Consequently, the cyclopropane ring is prone to cleavage under various conditions, including catalytic hydrogenation and reactions with electrophiles or radicals.
| Structural Feature | Inherent Reactivity | Potential Reactions |
|---|---|---|
| Cyclopropane Ring | High due to ring strain wikipedia.orglibretexts.org | Ring-opening reactions, hydrogenolysis, cycloadditions |
| Piperidine Ring (Secondary Amine) | Nucleophilic and basic | N-alkylation, N-acylation, salt formation |
| Spirocyclic Center | Steric hindrance | May influence the approach of reagents |
Role of the Fluorine Substituent in Directing Chemical Reactivity and Selectivity
The introduction of a fluorine atom at the 1-position of the cyclopropane ring significantly modulates the electronic properties and, consequently, the chemical reactivity of the molecule. Fluorine is the most electronegative element, and its presence introduces a strong inductive effect (-I effect), withdrawing electron density from the adjacent carbon atoms. This electronic perturbation has several important consequences for the reactivity of the 1-fluoro-6-azaspiro[2.5]octane hydrochloride.
The C-F bond is exceptionally strong, which can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism. sapub.org The inductive withdrawal of electron density by the fluorine atom can influence the regioselectivity of ring-opening reactions of the cyclopropane ring. Depending on the reaction mechanism, cleavage of the C-C bonds adjacent to the fluorinated carbon may be either favored or disfavored. For instance, in reactions involving cationic intermediates, the fluorine atom would destabilize a positive charge on the adjacent carbon, thereby directing bond cleavage away from this position. Conversely, in reactions proceeding through nucleophilic attack, the fluorinated carbon might become more electrophilic.
Nucleophilic and Electrophilic Transformations Involving the Spirocyclic Scaffold
The reactivity of 1-fluoro-6-azaspiro[2.5]octane can be broadly categorized into transformations involving the nitrogen atom and those involving the cyclopropane ring.
The secondary amine of the piperidine ring is a key site for nucleophilic reactions. After neutralization of the hydrochloride salt, the nitrogen's lone pair is available for reaction with a variety of electrophiles. Common transformations include N-alkylation and N-acylation.
N-Alkylation: Reaction with alkyl halides or other alkylating agents would yield N-substituted derivatives. The rate of this SN2 reaction would be influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent.
N-Acylation: Treatment with acyl chlorides or anhydrides would lead to the formation of the corresponding N-amides. This reaction is typically robust and is a common method for derivatizing secondary amines.
Reductive Amination: The secondary amine can also participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent to introduce more complex substituents on the nitrogen atom.
The presence of the fluorine atom is not expected to directly participate in these reactions but may have a subtle long-range electronic effect on the basicity and nucleophilicity of the nitrogen atom.
Ring-Opening Reactions and Skeletal Rearrangements of the Spiro[2.5]octane System
The high ring strain of the cyclopropane moiety makes it the most reactive part of the carbon skeleton. Ring-opening reactions of fluorinated cyclopropanes have been documented and provide insight into the potential reactivity of 1-fluoro-6-azaspiro[2.5]octane. These reactions can be initiated by various reagents and conditions, often leading to 1,3-difunctionalized products.
For instance, oxidative ring-opening of cyclopropylamides using photoredox catalysis can lead to the formation of fluorinated imines. nih.govresearchgate.net While the substrate is different, this highlights the susceptibility of the cyclopropane ring to oxidative cleavage. Furthermore, fluorinative ring-opening of cyclopropanes using hypervalent iodine reagents has been shown to be an efficient method for 1,3-oxyfluorination and 1,3-difluorination. rsc.org
In the context of 1-fluoro-6-azaspiro[2.5]octane, ring-opening could be initiated by electrophilic attack, for example, by halogens or strong acids. nih.gov The regioselectivity of such a ring-opening would be influenced by the fluorine substituent. Skeletal rearrangements, such as the Wagner-Meerwein type, could also be envisioned if a carbocation intermediate is formed during a reaction. researchgate.net
| Reaction Type | Initiating Reagent/Condition | Potential Product Type | Reference Analogy |
|---|---|---|---|
| Oxidative Ring-Opening | Photoredox catalysis | γ-Fluorinated imines/amines | nih.govresearchgate.net |
| Fluorinative Ring-Opening | Hypervalent iodine reagents | 1,3-Difluoro or 1,3-oxyfluorinated compounds | rsc.org |
| Halogenation | Br₂, I₂ at elevated temperatures | 1,3-Dihalopropanes | nih.gov |
| Acid-catalyzed Ring-Opening | Strong acids | Functionalized piperidines | General principle |
Mechanistic Investigations of Key Reaction Pathways
The nucleophilic substitution reactions at the nitrogen atom are expected to proceed through standard SN2 or nucleophilic acyl substitution mechanisms. The kinetics and stereochemistry of these reactions would be predictable based on the steric environment of the spirocyclic system.
The mechanisms of ring-opening reactions of the cyclopropane ring are more complex and can proceed through various pathways, including:
Electrophilic Addition: An electrophile (E⁺) could attack one of the C-C bonds of the cyclopropane ring, leading to a carbocationic intermediate. This intermediate would then be trapped by a nucleophile. The fluorine atom would likely direct the initial electrophilic attack and influence the stability of the resulting carbocation.
Radical Pathways: Under photoredox or radical-initiating conditions, a radical intermediate could be formed, leading to ring-opening.
Concerted Cycloadditions: In some cases, the cyclopropane ring can participate in concerted cycloaddition reactions, although this is less common for simple cyclopropanes.
Computational studies on related systems, such as the Pauson-Khand reaction of fluorinated enynes, have shown that fluorine substituents can have a significant impact on the activation barriers of different steps in a reaction mechanism. nih.gov Similar computational investigations on 1-fluoro-6-azaspiro[2.5]octane would be invaluable for elucidating the precise mechanisms of its reactions and for predicting its reactivity and selectivity.
V. Computational and Theoretical Investigations of 1 Fluoro 6 Azaspiro 2.5 Octane Hydrochloride
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) or Hartree-Fock (HF) would be employed to solve the Schrödinger equation for the molecule, providing insights into its stability and reactivity.
Molecular Orbital Analysis and Frontier Orbital Theory
This analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting chemical reactivity. A lower HOMO-LUMO energy gap typically suggests higher reactivity. For 1-fluoro-6-azaspiro[2.5]octane hydrochloride, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack. Without specific studies, a hypothetical data table remains unpopulated.
Table 1: Hypothetical Frontier Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data Not Available |
| LUMO | Data Not Available |
Charge Distribution and Electrostatic Potential Surface Mapping
Understanding the distribution of electrons within the molecule is key to predicting its interactions. An electrostatic potential (ESP) surface map would visualize the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this molecule, one would expect a negative potential around the fluorine atom and a positive potential near the protonated amine and adjacent hydrogens, guiding its intermolecular interactions.
Conformational Analysis and Potential Energy Landscapes via Molecular Mechanics and Quantum Methods
The spirocyclic structure of this compound allows for various conformations. A systematic search using molecular mechanics, followed by higher-level quantum methods, would be necessary to identify the lowest energy (most stable) conformers. This creates a potential energy surface (PES) that maps the energy of the molecule as a function of its geometry, which is critical for understanding its flexibility and how it might bind to a biological target.
Prediction of Spectroscopic Parameters from First Principles (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data with a high degree of accuracy. Calculating the theoretical NMR chemical shifts (¹H, ¹³C, ¹⁹F) and comparing them to experimental data can confirm the molecule's structure. Similarly, calculating vibrational frequencies can help assign bands in an infrared (IR) spectrum. Such predictive studies are invaluable for structural elucidation, but specific predicted values for this compound are not available in the literature.
Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| ¹H | Data Not Available | Data Not Available |
| ¹³C | Data Not Available | Data Not Available |
Reaction Mechanism Elucidation via Computational Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
To understand how this compound might be synthesized or how it might react, computational chemists would model potential reaction pathways. This involves locating the transition state (the highest energy point along the reaction coordinate) and performing an Intrinsic Reaction Coordinate (IRC) analysis to confirm that this state connects the reactants and products. This provides a detailed, step-by-step view of the reaction mechanism at an atomic level.
Molecular Docking and Simulation Studies for Ligand-Target Interactions in Chemical Biology Contexts
Given that many azaspirocyclic compounds interact with biological targets, molecular docking studies would be a primary application for computational analysis. These simulations would attempt to predict the preferred orientation of this compound when bound to a specific protein receptor, such as a nicotinic acetylcholine (B1216132) receptor as suggested by related patent literature. google.com Subsequent molecular dynamics (MD) simulations would then be used to assess the stability of this binding pose over time. Such studies are essential for rational drug design but have not been published for this specific ligand.
Binding Site Prediction and Affinity Modeling
The prediction of binding sites and the modeling of binding affinity are fundamental steps in computational drug discovery. These methods aim to identify potential biological targets for a ligand and to estimate the strength of the interaction. For this compound, such studies would likely focus on receptors where the core 6-azaspiro[2.5]octane scaffold has shown activity. For instance, derivatives of 6-azaspiro[2.5]octane have been investigated as small molecule agonists for the human glucagon-like peptide-1 (GLP-1) receptor. researchgate.net
Molecular docking simulations are a primary tool for predicting the binding orientation of a small molecule within the active site of a protein. In a hypothetical docking study of this compound with a target receptor, the protonated amine of the azaspiro ring would be expected to form a key ionic interaction with an acidic amino acid residue, such as aspartic acid or glutamic acid, in the binding pocket. The spirocyclic structure provides a rigid scaffold that can fit into specific hydrophobic pockets.
Illustrative Data Table: Predicted Binding Affinities of this compound with a Hypothetical Receptor
| Computational Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| AutoDock Vina | -8.2 | ASP121, PHE254, TRP301 |
| Glide (Schrödinger) | -7.5 | ASP121, TYR250, LEU305 |
| MOE (Chemical Computing Group) | -7.9 | ASP121, PHE254, VAL308 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the public domain.
Role of Fluorine in Intermolecular Interactions and Binding Preferences
The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties and, consequently, its interaction with biological targets. nih.gov The high electronegativity and small size of fluorine allow it to participate in a variety of non-covalent interactions that can enhance binding affinity and selectivity.
One of the most significant roles of fluorine is its ability to form favorable electrostatic interactions. The carbon-fluorine (C-F) bond is highly polarized, with the fluorine atom carrying a partial negative charge. This can lead to strong dipole-dipole interactions with polar groups in a protein's binding site. Furthermore, fluorine can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups like the amide protons of the protein backbone or the side chains of amino acids such as asparagine, glutamine, or arginine.
In the context of this compound, the fluorine atom attached to the cyclopropane (B1198618) ring is positioned to interact with specific regions of a binding pocket. Depending on the topology of the active site, the fluorine could engage in interactions that are not possible for the non-fluorinated parent compound. For example, it might interact with a backbone amide N-H group or a positively charged region of an amino acid side chain.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to analyze the nature and strength of these intermolecular interactions. These methods can provide detailed information about the electron density distribution and the electrostatic potential of the molecule, revealing how the fluorine atom influences the molecule's interaction landscape.
Illustrative Data Table: Contribution of Fluorine to Intermolecular Interactions in a Hypothetical Binding Site
| Interaction Type | Non-Fluorinated Analog (kcal/mol) | 1-Fluoro-6-azaspiro[2.5]octane HCl (kcal/mol) | Predicted Change in Affinity |
| Hydrogen Bonding | -2.5 | -3.1 | Favorable |
| Electrostatic Interactions | -4.1 | -5.2 | Favorable |
| Van der Waals Interactions | -3.0 | -3.2 | Favorable |
| Total Interaction Energy | -9.6 | -11.5 | Enhanced Affinity |
Note: This table presents a hypothetical analysis to illustrate the potential impact of fluorination on binding interactions. The values are not derived from actual experimental or computational studies on this specific compound.
The presence of fluorine can also influence the conformation of the molecule, pre-organizing it into a bioactive conformation that fits more favorably into the binding site. This conformational effect, combined with its ability to form unique intermolecular contacts, underscores the strategic importance of fluorination in designing potent and selective ligands.
Vi. Applications of 1 Fluoro 6 Azaspiro 2.5 Octane Hydrochloride in Advanced Chemical Research
Role as a Building Block in Complex Molecule Synthesis
The rigid, three-dimensional structure of the 6-azaspiro[2.5]octane core makes it an attractive starting point for the synthesis of complex molecules with well-defined spatial arrangements. The presence of a fluorine atom on the cyclopropane (B1198618) ring further enhances its utility by introducing unique stereoelectronic properties that can influence the reactivity and biological activity of the resulting compounds.
Synthesis of Novel Heterocyclic Systems with Spirocyclic Motifs
1-Fluoro-6-azaspiro[2.5]octane hydrochloride serves as a key intermediate for the construction of novel heterocyclic systems that incorporate a spirocyclic junction. The secondary amine within the azaspiro[2.5]octane framework provides a reactive handle for a variety of chemical transformations, allowing for the annulation of additional rings. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused polycyclic systems. Similarly, multicomponent reactions can be employed to introduce molecular diversity around the spirocyclic core in a single step. The fluorine atom can influence the regioselectivity of these reactions and can also be used to fine-tune the physicochemical properties of the final heterocyclic products.
The synthesis of such novel spiro-heterocyclic systems is of significant interest in drug discovery, as the rigid and three-dimensional nature of these scaffolds can lead to improved binding affinity and selectivity for biological targets.
Construction of Diverse Spirocyclic Scaffolds for Chemical Library Generation
The amenability of this compound to a wide range of chemical modifications makes it an ideal scaffold for the generation of chemical libraries for high-throughput screening. nih.gov The secondary amine can be readily functionalized through reactions such as acylation, alkylation, arylation, and reductive amination, allowing for the introduction of a diverse array of substituents. This enables the creation of large collections of structurally related compounds with varying physicochemical properties.
Table 1: Potential for Diversity in a Chemical Library Based on 1-Fluoro-6-azaspiro[2.5]octane
| R-Group Introduction Method | Example Reagent Class | Resulting Functional Group | Potential for Diversity |
| Acylation | Acid Chlorides, Carboxylic Acids | Amide | High (diverse acid chlorides available) |
| Reductive Amination | Aldehydes, Ketones | Substituted Amine | Very High (wide variety of carbonyls) |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | High (various sulfonyl chlorides) |
| N-Arylation | Aryl Halides (e.g., Buchwald-Hartwig) | Aryl Amine | High (diverse aryl halides) |
Utilization in Medicinal Chemistry Research as a Structural Motif and Probe
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties, including metabolic stability, binding affinity, and bioavailability. The 1-fluoro-6-azaspiro[2.5]octane scaffold provides a unique combination of a rigid three-dimensional structure and a strategically placed fluorine atom, making it a valuable tool in medicinal chemistry research.
Design of Fluorinated Chemical Probes for Biochemical Pathway Elucidation
Fluorinated molecules are increasingly being used as chemical probes to study biological processes. The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity. Furthermore, the introduction of fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, allows for the use of Positron Emission Tomography (PET) to visualize and quantify biological processes in vivo. researchgate.netebi.ac.ukfrontiersin.org
Derivatives of 1-fluoro-6-azaspiro[2.5]octane can be designed as selective ligands for specific biological targets, such as enzymes or receptors. For example, fluorinated spirocyclic ligands have been developed for the sigma-2 (σ₂) receptor, a potential target for cancer diagnostics and therapeutics. nih.gov By incorporating ¹⁸F into the 1-fluoro-6-azaspiro[2.5]octane scaffold of a selective ligand, researchers can develop PET radiotracers to map the distribution and density of the target protein in living organisms, providing valuable insights into disease progression and response to therapy. nih.govnih.govnih.gov
Exploration of Structure-Activity Relationships (SAR) in Ligand Design and Optimization
The systematic modification of a lead compound and the evaluation of the effects of these changes on its biological activity is a cornerstone of drug discovery known as structure-activity relationship (SAR) studies. The 1-fluoro-6-azaspiro[2.5]octane scaffold serves as a valuable platform for conducting such studies. The fluorine atom, with its small size and high electronegativity, can be used to probe the electronic and steric requirements of a binding pocket.
For instance, in the development of small molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor, a series of 6-azaspiro[2.5]octane derivatives were investigated. nih.gov The introduction of a fluorine atom onto the spirocyclic core can significantly impact the potency and selectivity of these compounds. By comparing the activity of the fluorinated and non-fluorinated analogs, medicinal chemists can gain a deeper understanding of the key interactions between the ligand and the receptor, guiding the design of more potent and selective drug candidates. nih.govnih.gov
Table 2: Hypothetical SAR Data for 1-Fluoro-6-azaspiro[2.5]octane Derivatives Targeting the GLP-1 Receptor
| Compound | R-Group at N-6 | Fluorine Position | GLP-1R Agonist Potency (EC₅₀, nM) |
| 1 | H | - | >10000 |
| 2 | 2,4-dichlorobenzyl | - | 500 |
| 3 | 2,4-dichlorobenzyl | 1-fluoro | 150 |
| 4 | 2-chloro-4-methoxybenzyl | - | 300 |
| 5 | 2-chloro-4-methoxybenzyl | 1-fluoro | 80 |
This table is illustrative and based on the principles of SAR studies in similar compound series. nih.gov
Development of Fluorinated Analogs for Enhanced Target Engagement Research
The introduction of a fluorine atom can lead to more favorable interactions with a biological target, a concept known as "enhanced target engagement." Fluorine can participate in various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F---C=O interactions, which can contribute to increased binding affinity. Furthermore, the substitution of a hydrogen atom with fluorine can block sites of metabolic attack, leading to increased metabolic stability and a longer duration of action. nih.gov
By incorporating the 1-fluoro-6-azaspiro[2.5]octane scaffold into known pharmacophores, medicinal chemists can develop fluorinated analogs with potentially improved therapeutic profiles. For example, replacing a non-fluorinated spirocycle with the 1-fluoro-6-azaspiro[2.5]octane moiety in an enzyme inhibitor could lead to a more potent and metabolically stable drug candidate. nih.gov The rigid nature of the spirocyclic core helps to pre-organize the molecule in a bioactive conformation, while the fluorine atom can provide additional beneficial interactions with the target enzyme. nih.gov
Lack of Publicly Available Research Hinders Detailed Analysis of this compound
A thorough review of available scientific literature and chemical databases reveals a significant scarcity of specific research on the chemical compound this compound, particularly concerning its applications in advanced chemical research as outlined. While information exists for structurally related compounds, such as various di-fluoro and other derivatives of 6-azaspiro[2.5]octane, specific data on the mono-fluorinated version is not sufficiently available to construct a detailed and scientifically accurate article on its use in asymmetric synthesis, materials science, or advanced analytical methodologies.
The broader class of azaspiro[2.5]octane derivatives has been noted in medicinal chemistry research, with some compounds investigated for their potential as agonists for receptors like the glucagon-like peptide-1 (GLP-1) receptor. However, this information does not extend to the specific applications requested for this compound.
Consequently, it is not possible to provide a comprehensive and accurate article that adheres to the user's detailed outline due to the absence of published research findings on this specific compound in the following areas:
Application in Asymmetric Synthesis and Catalysis: There is no available literature detailing its use as a chiral auxiliary or ligand precursor in enantioselective transformations. Similarly, research on the influence of its spirocyclic chirality on stereocontrol in chemical reactions could not be located.
Applications in Materials Science: No academic research could be found that describes the use of this compound as a monomer or building block for the development of advanced fluorinated polymers or coatings.
Development of Advanced Analytical Methodologies: Specific methods for the detection and quantification of this compound, including detailed chromatographic separation techniques (HPLC, GC) for purity assessment or mass spectrometric approaches (HRMS, MS/MS) for structural confirmation and metabolite identification in research samples, are not documented in the available scientific literature.
Without dedicated research on this compound, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further research and publication in peer-reviewed journals would be necessary to provide the detailed information requested.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-fluoro-6-azaspiro[2.5]octane hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step cyclization reactions. A common approach uses spirocyclic precursors with fluorine-containing reagents under acidic or basic conditions. For example, cyclization of a bicyclic amine intermediate with fluorinating agents like DAST (diethylaminosulfur trifluoride) can yield the target compound. Optimization includes adjusting temperature (0–50°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of fluorinating agents. Post-synthesis purification via recrystallization or column chromatography is critical to achieve ≥98% purity .
- Key Data :
- Molecular formula: C7H12ClF2N
- Molar mass: 183.63 g/mol .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm spirocyclic geometry and fluorine substitution (e.g., characteristic splitting patterns for fluorinated carbons).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
- X-ray Crystallography : Resolve bond angles and spatial arrangement of the spirocyclic core .
Advanced Research Questions
Q. What strategies resolve contradictions in NMR data for fluorinated spirocyclic compounds like this compound?
- Methodology : Fluorine's strong electronegativity can cause unexpected splitting or signal broadening. To address this:
- Use <sup>19</sup>F NMR to directly probe fluorine environments.
- Apply decoupling techniques during <sup>1</sup>H NMR to suppress F-H coupling.
- Compare experimental data with computational simulations (e.g., DFT-based NMR prediction tools) .
Q. How does the spirocyclic structure influence bioactivity in pharmacological assays?
- Methodology :
Target Binding Studies : Use molecular docking to assess interactions with enzymes (e.g., kinases or GPCRs). The spirocyclic core’s rigidity may enhance binding specificity.
In Vitro Assays : Test cytotoxicity (e.g., IC50 in cancer cell lines) and metabolic stability (e.g., liver microsomes).
SAR Analysis : Modify substituents (e.g., fluorine position) to correlate structural changes with activity .
- Example : Analogues with 1-fluoro substitution show improved blood-brain barrier penetration compared to non-fluorinated derivatives .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during cyclization.
- Process Monitoring : In-line FTIR or Raman spectroscopy to track enantiomeric excess (ee) during scale-up .
Methodological Considerations Table
Data Contradiction Analysis
- Issue : Discrepancies in reported melting points (e.g., 180–185°C vs. 190–195°C).
Ethical and Safety Guidelines
- Handling : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation; work in fume hoods.
- Disposal : Follow EPA guidelines for halogenated waste (incineration with alkaline scrubbers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
